molecular formula C12H11ClFNO4S B2748839 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1396684-05-1

3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2748839
CAS No.: 1396684-05-1
M. Wt: 319.73
InChI Key: BYRJNFKWUHPZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11ClFNO4S and its molecular weight is 319.73. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A study by Kumar et al. (2014) synthesized a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. The results indicated significant antimicrobial efficacy and anticancer activity, with some compounds being more active than the standard drug carboplatin against certain cell lines (Kumar et al., 2014).

Cytotoxicity and Enzyme Inhibition

Gul et al. (2016) synthesized a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. These compounds were tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities and strong inhibition of human cytosolic isoforms, highlighting their potential in anticancer studies (Gul et al., 2016).

Crystal Structure Analysis

Bats et al. (2001) investigated the crystal structures of isomorphous benzenesulfonamide compounds. They focused on intermolecular interactions like C-H...O, C-H...π, and C-H...Cl. This study provides valuable insights into the molecular structures and interactions of sulfonamide derivatives, which can be crucial for understanding their biological activities (Bats et al., 2001).

Herbicide Metabolism

Sweetser et al. (1982) explored the metabolism of chlorsulfuron, a benzenesulfonamide derivative, in plants. They found that the selectivity of chlorsulfuron as a postemergence herbicide is due to the crop plants' ability to rapidly metabolize the herbicide into an inactive product. This research provides insight into the biochemical basis for the selectivity of certain herbicides in agriculture (Sweetser et al., 1982).

Binding Constants and Ligand Interaction

Gao et al. (1995) examined two series of para-substituted benzenesulfonamides as inhibitors for bovine carbonic anhydrase II. The study provided detailed insights into the binding constants of these ligands to the enzyme and highlighted the influence of hydrophobic groups on ligand interaction (Gao et al., 1995).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO4S/c13-10-5-9(1-2-11(10)14)20(17,18)15-6-12(16)8-3-4-19-7-8/h1-5,7,12,15-16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRJNFKWUHPZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(C2=COC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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